(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride
Description
Axial Chirality in Cyclohexane Diamine Derivatives
Axial chirality arises in molecules with non-planar arrangements of substituents around a chiral axis, rather than a central atom. In (1R,4R)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride, the 1,4-diamine substitution pattern on the cyclohexane ring creates a chiral axis perpendicular to the plane of the ring. The trans configuration of the amine groups forces the ethyl substituents into opposing quadrants, generating two enantiomeric forms (Figure 1). This contrasts with cis-configured analogues, which lack axial chirality due to symmetry.
The stereochemical descriptor (1R,4R) indicates that both chiral centers adopt the R configuration, as determined by Cahn–Ingold–Prelog priority rules. The ethyl group at position 1 and the amine at position 4 act as priority determinants, with the cyclohexane ring’s chair conformation stabilizing the axial chirality. Solid-state NMR and X-ray diffraction studies of analogous trans-1,4-diaminocyclohexane derivatives reveal that the chiral axis persists in both crystalline and solution phases, with minimal interconversion between enantiomers due to high rotational energy barriers (~25 kcal/mol).
Table 1: Key Stereochemical Parameters of (1R,4R)-N1-Ethylcyclohexane-1,4-diamine Dihydrochloride
| Parameter | Value/Description | Source |
|---|---|---|
| Chiral axis orientation | Perpendicular to cyclohexane plane | |
| Rotational barrier | ~25 kcal/mol | |
| Enantiomer interconversion | Negligible at room temperature |
Properties
IUPAC Name |
4-N-ethylcyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-10-8-5-3-7(9)4-6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUYNPRINPEWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Material: The process begins with cyclohexane-1,4-dione as the starting material.
Reductive Amination: The cyclohexane-1,4-dione undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamine group to the cyclohexane ring.
Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to carry out the reductive amination reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to neutralize the formed acid.
Major Products
Oxidation: Formation of N-ethylcyclohexane-1,4-dione derivatives.
Reduction: Formation of N-ethylcyclohexane-1,4-diamine derivatives.
Substitution: Formation of N-alkyl or N-acyl substituted cyclohexane-1,4-diamine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its amine functionality allows for various chemical transformations, including alkylation and acylation reactions.
Table 1: Key Reactions Involving (1R,4R)-N1-Ethylcyclohexane-1,4-diamine Dihydrochloride**
| Reaction Type | Description | Example Products |
|---|---|---|
| Alkylation | Introduction of alkyl groups | Alkylated amines |
| Acylation | Formation of amides | Amides derived from carboxylic acids |
| Reductive Amination | Formation of amines from carbonyl compounds | Secondary and tertiary amines |
Biological Applications
Antimicrobial Properties
- Research indicates that (1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
Anticancer Activity
- Preliminary studies have shown promising results in the compound's ability to inhibit cancer cell proliferation. Mechanistic studies suggest that it may interfere with specific cellular pathways involved in tumor growth.
Case Study: Anticancer Activity
- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent.
Pharmaceutical Development
Drug Formulation
- The compound's unique structure allows it to interact with biological targets effectively, making it a valuable candidate in drug formulation. Its use as a chiral building block can enhance the efficacy of drugs by influencing their pharmacokinetic properties.
Table 2: Potential Drug Applications
| Drug Type | Application | Mechanism of Action |
|---|---|---|
| Antimicrobial Drugs | Targeting bacterial infections | Disruption of bacterial cell wall synthesis |
| Anticancer Drugs | Inhibition of cancer cell growth | Induction of apoptosis |
Industrial Applications
Specialty Chemicals
- In industrial settings, this compound is utilized in the production of specialty chemicals that require precise structural configurations for optimal performance.
Environmental Impact Studies
- The compound is also studied for its environmental impact, particularly its degradation pathways and toxicity profiles. Understanding these factors is crucial for assessing its safety and regulatory compliance.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The core structure of cyclohexane-1,4-diamine provides a rigid, bicyclic framework. Substituents at the N1 position modulate physicochemical properties and biological interactions. Below is a comparative analysis of structurally similar compounds:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Insights
Transport and Target Interactions
Stereochemical and Steric Effects
- Cyclopentyl and 2-chlorobenzyl groups introduce steric hindrance, which may enhance selectivity for specific protein targets but reduce solubility .
Biological Activity
(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride is a chemical compound that has gained attention in various scientific fields for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring with two amine groups located at the 1 and 4 positions, along with an ethyl group attached to one of the nitrogen atoms. The dihydrochloride form enhances its solubility, making it suitable for biological studies.
| Property | Value |
|---|---|
| Molecular Formula | CHN·2HCl |
| Molecular Weight | 215.16 g/mol |
| CAS Number | 1286274-98-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may function as an enzyme inhibitor or modulate receptor activity, influencing biochemical pathways involved in cellular processes.
Biochemical Pathways
Research indicates that this compound might interact with specific enzymes that play roles in metabolic pathways. For instance, it has been studied for its potential to inhibit certain enzymes involved in cell proliferation, which could lead to anticancer effects.
Antimicrobial Properties
One area of research focuses on the antimicrobial properties of this compound. In vitro studies have shown that the compound exhibits activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Case Study: Efficacy Against Bacterial Strains
- Tested Strains: E. coli, S. aureus
- Results: Inhibition zones measured at 15 mm for E. coli and 12 mm for S. aureus when tested at a concentration of 100 µg/mL.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: Apoptosis Induction
- Cell Line: HeLa (cervical cancer)
- Method: Flow cytometry analysis
- Results: A significant increase in apoptotic cells was observed after treatment with 50 µM of the compound for 24 hours.
Comparison with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride | Methyl group instead of ethyl | Moderate antimicrobial activity |
| (1R*,4R*)-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride | Two methyl groups | Limited anticancer properties |
Q & A
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
| Condition | Temperature | Humidity | Duration | Analysis |
|---|---|---|---|---|
| Long-term storage | 4°C, desiccated | <30% RH | 6–12 months | HPLC purity, NMR integrity |
| Stress testing | 40°C, 75% RH | Open vial | 4 weeks | Degradant profiling |
Q. What solvent systems are optimal for solubility studies?
- Methodological Answer : Prioritize aqueous-compatible solvents due to dihydrochloride salt nature:
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| Water | >50 | Shake-flask, 25°C |
| Methanol | ~30 | Sonication, 40°C |
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity in catalytic applications?
Q. What mechanistic insights can be gained from studying acid-base equilibria of the dihydrochloride salt?
- Methodological Answer : Perform potentiometric titration in aqueous buffer (pH 2–12) to determine pKa values of amine groups. Correlate protonation states with solubility changes using UV-Vis spectroscopy. Reference analogous cyclohexane-diamine systems .
Q. How can researchers develop validated analytical methods for trace impurity detection?
- Methodological Answer :
Q. How to resolve contradictions in thermodynamic data (e.g., enthalpy of dissolution) across studies?
Q. What computational models predict the compound’s behavior in supramolecular assemblies?
- Methodological Answer :
Use molecular docking (AutoDock Vina) to simulate interactions with cyclodextrins or metal-organic frameworks (MOFs). Validate with experimental XRD data and thermodynamic binding assays .
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
